5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde
Description
Chemical Identity and Structure 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde (CAS: 1507353-12-9) is a nitro-substituted benzaldehyde derivative with a phenylethynyl-phenoxy moiety. Its molecular formula is C₂₁H₁₃NO₄, and it has a molecular weight of 343.33 g/mol . The compound features:
- A benzaldehyde core.
- A nitro (-NO₂) group at the 5-position.
- A phenoxy group at the 2-position, further substituted with a phenylethynyl (-C≡CPh) group.
Synthesis and Applications The synthesis of this compound involves palladium- or gold-catalyzed coupling reactions of o-alkynylbenzaldehyde derivatives with aromatic amines or other nucleophiles, as demonstrated in studies on structurally related compounds .
Potential applications include its use as an intermediate in organic synthesis, particularly in the preparation of polycyclic heterocycles, which are relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H13NO4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
5-nitro-2-[2-(2-phenylethynyl)phenoxy]benzaldehyde |
InChI |
InChI=1S/C21H13NO4/c23-15-18-14-19(22(24)25)12-13-21(18)26-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H |
InChI Key |
MQWJKFRXJPDDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. The subsequent cross-coupling with organometallic reagents leads to the formation of the desired compound. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenylethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-2-(2-(phenylethynyl)phenoxy)benzoic acid.
Reduction: Formation of 5-amino-2-(2-(phenylethynyl)phenoxy)benzaldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Compared Compounds
Reactivity and Functional Group Influence
Nitro Group Effects
- 2-(2-Nitrophenoxy)benzaldehyde: Lacks the phenylethynyl group but shares the nitro-phenoxy motif. The nitro group may similarly activate the aldehyde for reactions but without the steric bulk of the ethynyl substituent .
Phenylethynyl Group Effects
- The phenylethynyl group in the target compound introduces π-conjugation and steric hindrance, which can influence both reactivity and binding properties in catalytic systems (e.g., gold-catalyzed cyclizations) . In contrast, 2-(phenylethynyl)benzaldehyde lacks the nitro and phenoxy groups, simplifying its reactivity profile .
Stability and Handling
- 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde: Limited stability data; recommended storage in sealed containers under dry, ventilated conditions .
Solubility and Reactivity
- The phenylethynyl group in the target compound may reduce solubility in polar solvents compared to simpler analogs like 2-(2-nitrophenoxy)benzaldehyde.
Biological Activity
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C18H15NO3
- Molecular Weight : 297.32 g/mol
- IUPAC Name : 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde
The biological activity of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that can modulate cellular pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Interaction with Receptors : It may bind to specific receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in breast and lung cancer models.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating a broad-spectrum antimicrobial effect.
- Antifungal Activity : The compound may disrupt cellular antioxidation systems in fungi, making it a candidate for antifungal drug development.
Anticancer Studies
A study highlighted the compound's efficacy against breast cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Study | Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| MCF-7 | 10 | 50% reduction in viability | |
| A549 | 20 | Induction of apoptosis |
Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Antifungal Effects
In vitro studies demonstrated that this compound effectively reduced fungal growth in Candida albicans by disrupting its antioxidative mechanisms.
Synthesis Methods
The synthesis of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde typically involves multi-step organic reactions, including:
- Formation of Phenylethynyl Group : Utilizing Sonogashira coupling reactions.
- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
- Final Aldehyde Formation : Achieved through oxidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
